Differential CNS Activity: MES Active but Conditioned Avoidance Negative at 40 mg/kg
In the US4220778 patent, 3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline was active in the maximal electroshock seizure (MES) test at ≤64 mg/kg i.p. in mice, alongside five other 8-aryl-THIQ derivatives. However, when evaluated in the conditioned avoidance response (CAR) assay in rats—a standard screen for antipsychotic potential—the 3-methyl derivative was NOT among the compounds listed as active at 40 mg/kg i.p., whereas the N-methyl positional isomer 2-methyl-8-phenyl-THIQ was active in BOTH MES at ≤64 mg/kg AND CAR at 40 mg/kg [1]. This differential activity profile (active in one CNS assay, absent in another at comparable doses) distinguishes the C3-methyl substitution pattern from the N2-methyl pattern.
| Evidence Dimension | In vivo CNS pharmacological activity profile across two assays |
|---|---|
| Target Compound Data | 3-methyl-8-phenyl-THIQ: Active in MES at ≤64 mg/kg i.p. (mice); NOT listed as active in conditioned avoidance at 40 mg/kg i.p. (rats) |
| Comparator Or Baseline | 2-methyl-8-phenyl-THIQ: Active in MES at ≤64 mg/kg i.p. (mice); ALSO active in conditioned avoidance at 40 mg/kg i.p. (rats) |
| Quantified Difference | Qualitative difference: 3-methyl analog lacks conditioned avoidance activity at a dose where the 2-methyl analog is active |
| Conditions | MES: male Crol:COBS CD-1 (ICR) BR mice, 20-30 g, 50 mA corneal electrodes, test compound administered i.p. 30 min prior; CAR: rats, 100-trial shuttle cage paradigm, i.p. administration 30 min prior, active if AR significantly decreased (Student's t-test, p<0.05) |
Why This Matters
This differential profile means the 3-methyl-8-phenyl-THIQ scaffold may be preferred for anticonvulsant-directed screening programs where dopaminergic antipsychotic-like activity is undesirable, allowing cleaner target deconvolution.
- [1] Ellefson, C.R. US Patent US4220778A. Column 7 lines 56-68 (MES data); column 9 lines 1-5 (conditioned avoidance data). Issued September 2, 1980. View Source
